molecular formula C35H72 B1662014 Pentatriacontane CAS No. 630-07-9

Pentatriacontane

Cat. No.: B1662014
CAS No.: 630-07-9
M. Wt: 492.9 g/mol
InChI Key: VHQQPFLOGSTQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentatriacontane is a long-chain hydrocarbon with the chemical formula C₃₅H₇₂ . It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is known for its high molecular weight and is often used as a reference standard in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentatriacontane can be synthesized through the Fischer-Tropsch process , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This process typically uses iron or cobalt catalysts and operates under high temperatures and pressures .

Industrial Production Methods

In industrial settings, this compound is often isolated from petroleum fractions. The compound precipitates at room temperature in many solvents, such as carbon disulfide, n-hexane, and toluene, making it relatively easy to separate from other hydrocarbons .

Chemical Reactions Analysis

Types of Reactions

Pentatriacontane primarily undergoes oxidation and substitution reactions. Due to its saturated nature, it is relatively inert but can react under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can oxidize this compound to form carboxylic acids.

    Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, leading to the formation of halogenated derivatives.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Pentatriacontane has various applications in scientific research:

Mechanism of Action

The mechanism of action of pentatriacontane is primarily related to its hydrophobic properties. It interacts with other hydrophobic molecules and can form stable complexes. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • Hexatriacontane (C₃₆H₇₄)
  • Heptatriacontane (C₃₇H₇₆)
  • Octatriacontane (C₃₈H₇₈)

Uniqueness

Pentatriacontane is unique due to its specific chain length, which gives it distinct physical and chemical properties compared to shorter or longer alkanes. Its high molecular weight and melting point make it suitable for specialized applications where stability and inertness are required .

Biological Activity

Pentatriacontane, a long-chain alkane with the chemical formula C35H72C_{35}H_{72}, has garnered attention for its diverse biological activities. This article synthesizes research findings on its antimicrobial, antioxidant, and other biological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a saturated hydrocarbon, specifically an alkane. Its structure is characterized by a straight-chain of 35 carbon atoms, which contributes to its physical and chemical properties, including its hydrophobic nature and potential bioactivity.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been identified in various plant extracts where it contributes to the overall antimicrobial efficacy. For instance, in a study analyzing the ethanolic extract of Justicia tranquebariensis, this compound was found to have antibacterial and antiviral activities alongside other compounds like dotriacontane .

Table 1: Biological Properties of this compound

CompoundActivity TypeReference
This compoundAntibacterialSoosairaj et al., 2016
AntiviralSoosairaj et al., 2016
AntimicrobialSoosairaj et al., 2016

In another study involving Scrophularia amplexicaulis, this compound constituted 32.9% of the lipophilic extract, which demonstrated significant insecticidal activity against Oryzaephilus mercator (the sawtoothed grain beetle) at various concentrations .

2. Antioxidant Activity

This compound also shows antioxidant properties, which are crucial for combating oxidative stress in biological systems. In vitro studies have demonstrated that extracts containing this compound can scavenge free radicals effectively, thereby reducing cellular damage .

Table 2: Antioxidant Activity Comparison

Extract/FractionIC50 (µg/mL)Reference
This compound32.86Study on C. peltata
Ascorbic Acid29.70Study on C. peltata

3. Other Biological Activities

In addition to its antimicrobial and antioxidant activities, this compound has been reported to possess antispasmodic properties, which may have implications in treating various muscle-related disorders .

Case Study 1: Ethanolic Extract of Justicia tranquebariensis

A comprehensive analysis using GC-MS (Gas Chromatography-Mass Spectrometry) identified this compound as a significant component of the ethanolic extract from Justicia tranquebariensis. The study highlighted its potential applications in pharmaceuticals due to its antibacterial and antiviral properties .

Case Study 2: Insecticidal Activity of Scrophularia amplexicaulis

In a study assessing the insecticidal effects of various extracts from Scrophularia amplexicaulis, this compound was found to be one of the major constituents responsible for significant mortality rates in treated insects. This underscores its potential use as a natural insecticide in agricultural practices .

Properties

IUPAC Name

pentatriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQQPFLOGSTQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074723
Record name Pentatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-07-9
Record name Pentatriacontane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentatriacontane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentatriacontane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentatriacotane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTATRIACONTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP13LFH341
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the molecular formula and weight of pentatriacontane?

A1: this compound has a molecular formula of C35H72 and a molecular weight of 492.94 g/mol.

Q2: What spectroscopic data is available for this compound?

A: While the provided research papers primarily focus on the applications of this compound, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Fourier Transform Infrared Spectroscopy (FTIR) [, ] have been used to identify and characterize it in various plant extracts.

Q3: What are the applications of this compound in materials science?

A3: The provided research does not focus on the applications of this compound in materials science. Its properties as a high molecular weight hydrocarbon might suggest potential applications as a lubricant or additive, but further research would be needed to confirm this.

Q4: In what natural sources is this compound found?

A: this compound is a constituent of the cuticular waxes of various plant species. This is highlighted in studies investigating its use as a marker for estimating feed intake and diet composition in grazing animals [, ]. It is also found in the essential oils of certain plants, such as Daphne sericea [] and Buddleja officinalis [].

Q5: What analytical methods are used to identify and quantify this compound?

A: The primary analytical technique used to identify and quantify this compound in the provided research is GC-MS [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q6: What are the current research trends related to this compound?

A: The provided research highlights the role of this compound as a potential chemotaxonomic marker for certain insects like bark beetles []. Its presence in various plant species suggests possible applications in chemotaxonomy and understanding plant evolution.

Q7: What are some potential future applications of this compound?

A7: Based on the available research, future applications of this compound could be explored in the following areas:

  • Biofuel production: Research on anaerobic cocultures using microalgae and specific bacteria suggests that pyrolysis of these cultures, particularly those rich in long-chain hydrocarbons like this compound, can generate biofuels with profiles similar to native petroleum crude oils [].
  • Agricultural research: Further research on its role in fungal reproduction [] might open avenues for its application in agriculture, particularly in controlling plant diseases caused by Phytophthora species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.